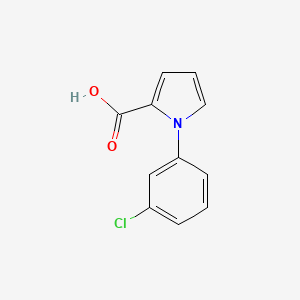
1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid (1-CPCA) is a novel organic compound that has been studied for its potential applications in a variety of scientific fields. It is a monocyclic aromatic compound containing a carboxylic acid group and a chlorine atom in the para position. 1-CPCA is a promising compound due to its ability to interact with a variety of biological molecules, making it a potential tool for research in biochemistry, pharmacology, and other related fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformation
One research direction involves the synthesis and chemical transformation of related compounds. For example, a study on the one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier Reagent showcases the versatility of related chloro-substituted compounds in organic synthesis. Specifically, 3-chloro-1H-indole-2-carboxaldehydes and 3-chloro-1H-pyrrole-2,4-dicarboxaldehyde were synthesized from various substituted acids, highlighting the potential of chlorophenyl-pyrrole derivatives in complex organic reactions (Majo & Perumal, 1996).
Hydrogen Bonding and Molecular Recognition
Another area of research focuses on hydrogen bonding and molecular recognition. Acid−amide intermolecular hydrogen bonding was explored using a dimethylbutynoic acid with a pyridone terminus, revealing insights into molecular recognition and the formation of hydrogen-bonded dimers (Wash, Maverick, Chiefari, & Lightner, 1997). This type of study is essential for understanding how chlorophenyl-pyrrole derivatives could engage in similar interactions due to their structural features.
Catalytic Transformations
Research into catalytic transformations of functionalized carboxylic acids using multifunctional rhenium complexes has shown that carboxylic acids, including those structurally related to 1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid, can be transformed into functionalized alcohols under mild conditions. This work demonstrates the potential of using high-valent metal complexes for the selective transformation of highly oxygenated substrates, such as chlorophenyl-pyrrole derivatives (Naruto, Agrawal, Toda, & Saito, 2017).
Supramolecular Assemblies
The construction of non-interpenetrated charged metal-organic frameworks using tetracarboxylic acid and pyridine-based linkers, leading to frameworks with variable pore sizes and selective gas adsorption capabilities, exemplifies the structural utility of chlorophenyl-pyrrole derivatives in designing new materials (Sen et al., 2014). This suggests that 1-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid could similarly participate in the formation of complex molecular architectures with potential applications in gas storage or separation.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-8-3-1-4-9(7-8)13-6-2-5-10(13)11(14)15/h1-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSMRQZUHLURDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

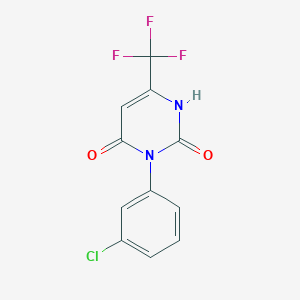
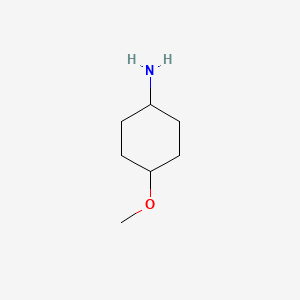
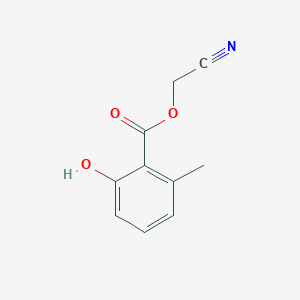
![Methyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2707202.png)
![N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2707203.png)
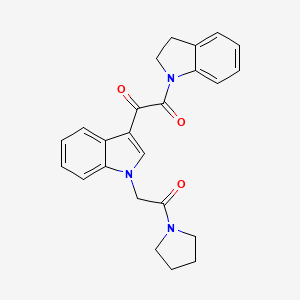
![2-(1-ethyl-1H-pyrazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2707205.png)
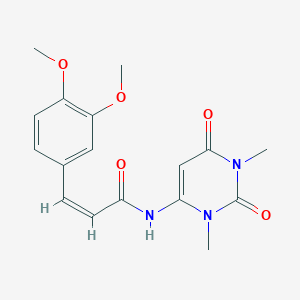
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2707208.png)

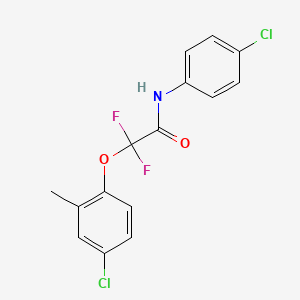
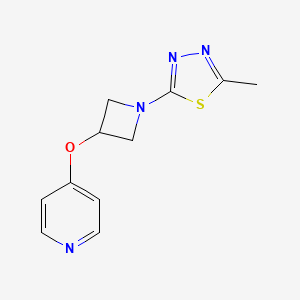
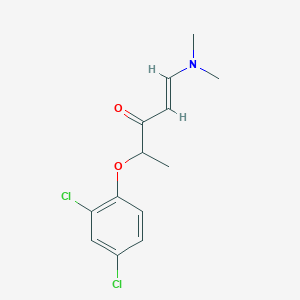
![2-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2707215.png)